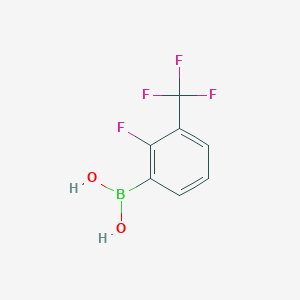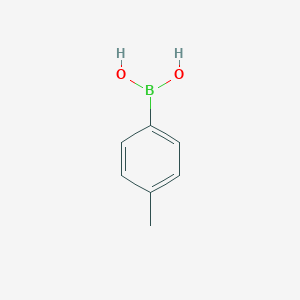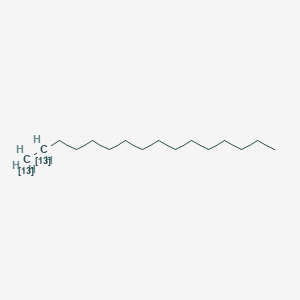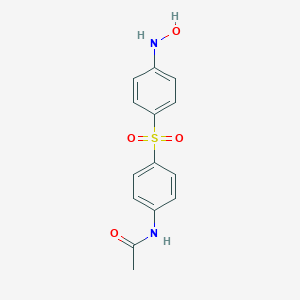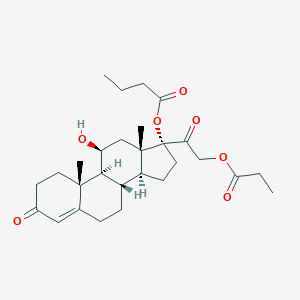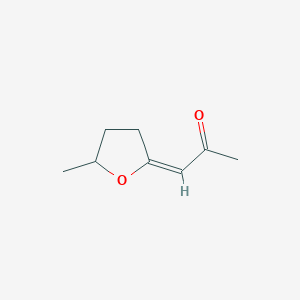
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, also known as MOP or 5-MOP, is a chemical compound that is commonly used in scientific research. It is a photosensitizer, which means that it can become activated by light and produce reactive oxygen species that can damage cells. This property makes it useful for a variety of applications, including photodynamic therapy and DNA crosslinking.
作用机制
The mechanism of action of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can damage cells by causing oxidative stress and DNA damage. In photodynamic therapy, the reactive oxygen species can selectively kill cancer cells, while sparing healthy cells.
生化和生理效应
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of DNA repair mechanisms. These effects are largely due to the production of reactive oxygen species upon activation by light.
实验室实验的优点和局限性
One advantage of using (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one in lab experiments is its specificity for cancer cells. Because (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one is activated by light, it can be targeted to specific areas of the body, allowing for selective killing of cancer cells. However, one limitation is the potential for off-target effects, as reactive oxygen species can damage healthy cells as well.
未来方向
There are a variety of future directions for research involving (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, including the development of new photosensitizers with improved specificity and efficacy, the optimization of photodynamic therapy protocols, and the exploration of new applications for DNA crosslinking. Additionally, further research is needed to better understand the biochemical and physiological effects of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, and to identify potential ways to mitigate off-target effects.
合成方法
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-methylfuran with ethyl acetoacetate in the presence of a base, or the reaction of 2-methylfuran with acetylacetone in the presence of a Lewis acid. The resulting product can be purified through a variety of methods, including column chromatography or recrystallization.
科学研究应用
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has a variety of applications in scientific research, particularly in the fields of photodynamic therapy and DNA crosslinking. In photodynamic therapy, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to selectively kill cancer cells by activating the photosensitizer with light, which then produces reactive oxygen species that damage the cancer cells. In DNA crosslinking, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to link together two strands of DNA, which can be useful for studying DNA repair mechanisms.
属性
CAS 编号 |
144175-17-7 |
|---|---|
产品名称 |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h5,7H,3-4H2,1-2H3/b8-5+ |
InChI 键 |
IOTIWGSZUNUQRZ-VMPITWQZSA-N |
手性 SMILES |
CC1CC/C(=C\C(=O)C)/O1 |
SMILES |
CC1CCC(=CC(=O)C)O1 |
规范 SMILES |
CC1CCC(=CC(=O)C)O1 |
同义词 |
2-Propanone, 1-(dihydro-5-methyl-2(3H)-furanylidene)-, (1E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



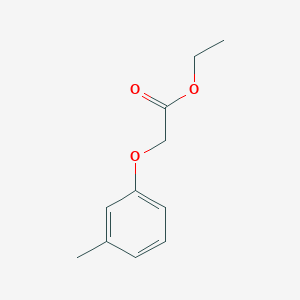
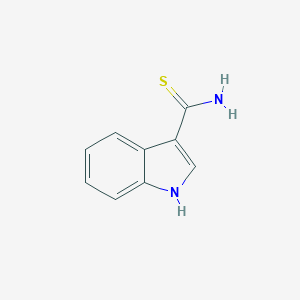
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
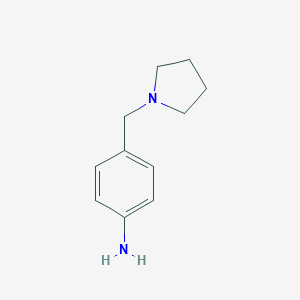
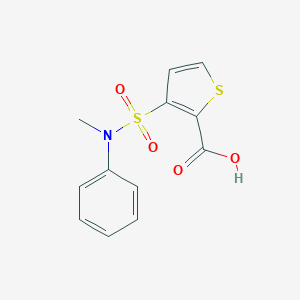
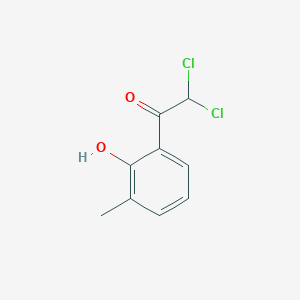
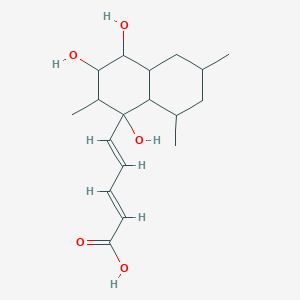
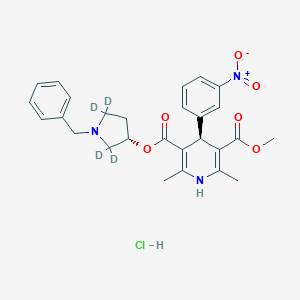
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
